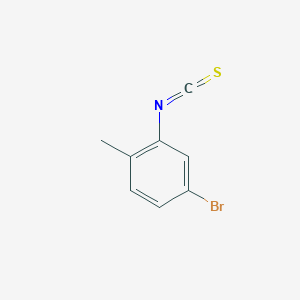

4-Bromo-2-isothiocyanato-1-methylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

597545-18-1 |

|---|---|

Molecular Formula |

C8H6BrNS |

Molecular Weight |

228.11 g/mol |

IUPAC Name |

4-bromo-2-isothiocyanato-1-methylbenzene |

InChI |

InChI=1S/C8H6BrNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 |

InChI Key |

HNSJTLHUJVEKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Isothiocyanato 1 Methylbenzene

Precursor Chemistry and Starting Material Selection for 4-Bromo-2-isothiocyanato-1-methylbenzene Synthesis

The most direct precursor for the synthesis of this compound is 4-bromo-2-methylaniline (B145978). The strategic synthesis of this key intermediate is crucial. A common approach begins with a readily available starting material, o-toluidine (B26562) (2-methylaniline). This process involves a sequence of reactions designed to introduce the bromine atom at the correct position relative to the methyl and amino groups.

A typical synthetic sequence for preparing 4-bromo-2-methylaniline involves:

Amine Protection: The amino group of o-toluidine is first protected, often by acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step is necessary to prevent side reactions and to control the regioselectivity of the subsequent bromination step.

Aromatic Bromination: The protected compound, N-(2-methylphenyl)acetamide, undergoes electrophilic aromatic substitution. The acetamido group is an ortho-, para-director, and since the ortho position to the strong activating acetamido group is sterically hindered by the adjacent methyl group, bromination occurs preferentially at the para position, yielding N-(4-bromo-2-methylphenyl)acetamide.

Deprotection: The final step is the hydrolysis of the amide back to the primary amine. This is typically achieved by heating with a strong acid, such as hydrochloric acid, to yield the target precursor, 4-bromo-2-methylaniline. google.com

An alternative retrosynthetic analysis might start from toluene (B28343). libretexts.org Friedel-Crafts alkylation of benzene (B151609) would yield toluene, followed by bromination to produce a mixture of ortho- and para-bromotoluene. libretexts.org The para-isomer, p-bromotoluene, could then be nitrated. The methyl group would direct nitration to the ortho position, yielding 4-bromo-2-nitrotoluene (B1266186). libretexts.org Subsequent reduction of the nitro group would provide the desired 4-bromo-2-methylaniline precursor.

Introduction of the Isothiocyanate Functionality onto Aromatic Rings

With the precursor 4-bromo-2-methylaniline in hand, the central transformation is the introduction of the isothiocyanate (–N=C=S) group. This is almost universally achieved by reacting the primary amino group with a thiocarbonyl source.

Given that the selected precursor is an amine, the focus lies squarely on the thiocarbonylation step. This involves the reaction of the amino group of 4-bromo-2-methylaniline with a reagent capable of delivering the C=S moiety.

One of the oldest and most established methods for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govmdpi.com In this reaction, 4-bromo-2-methylaniline would be treated with thiophosgene, typically in the presence of a base like triethylamine (B128534) or calcium carbonate to neutralize the hydrogen chloride byproduct. mdpi.com The reaction proceeds through an unstable thiocarbamoyl chloride intermediate, which eliminates HCl to form the final isothiocyanate. mdpi.com While this method is often efficient for both aromatic and aliphatic amines, the extreme toxicity of thiophosgene has driven the development of safer alternatives. nih.govmdpi.comrsc.org

A widely used and safer alternative to the thiophosgene method involves the use of carbon disulfide (CS₂). chemrxiv.orgmdpi.com This approach is generally a two-step process that can often be performed in a single pot. organic-chemistry.orgresearchgate.net

Dithiocarbamate (B8719985) Salt Formation: The primary amine, 4-bromo-2-methylaniline, is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine, ammonia, or sodium hydroxide) to form a dithiocarbamate salt in situ. nih.govorganic-chemistry.orgcbijournal.com

Desulfurization/Decomposition: The intermediate dithiocarbamate salt is then treated with a desulfurizing or oxidizing agent to induce the elimination of H₂S or a related sulfur species, yielding the isothiocyanate. chemrxiv.org A variety of reagents can accomplish this transformation, each with its own advantages regarding reaction conditions and substrate compatibility. nih.gov For instance, sodium persulfate (Na₂S₂O₈) has been shown to be an effective desulfurization agent in water, accommodating a wide range of functional groups including electron-deficient arylamines. nih.govrsc.org The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is advantageous as the byproducts are volatile, simplifying workup procedures. cbijournal.com

The following table summarizes several common reagents used for the conversion of the dithiocarbamate intermediate to the isothiocyanate.

| Reagent | Typical Conditions | Key Findings/Observations | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | CS₂, Et₃N, then TsCl | Facile and general protocol for both alkyl and aryl amines with good yields. | organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | CS₂, base, then Na₂S₂O₈ in water | A green and efficient method applicable to a wide scope of amines, including chiral ones. | nih.govrsc.org |

| Triphosgene | CS₂, base, then triphosgene | Considered a safer alternative to thiophosgene, effective for aryl isothiocyanates. | nih.govresearchgate.net |

| Di-tert-butyl dicarbonate (Boc₂O) | CS₂, DMAP or DABCO (cat.), then Boc₂O | Clean workup as byproducts (CO₂, COS, t-butanol) are volatile. | cbijournal.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | CS₂, K₂CO₃ in H₂O/CH₂Cl₂ | Biphasic conditions, provides excellent yields, and is advantageous for electron-deficient aromatic amines. | cbijournal.com |

Thiocarbonyl transfer reagents serve as effective and safer substitutes for thiophosgene. mdpi.com Among these, 1,1'-Thiocarbonyldiimidazole (TCDI) is prominent. wikipedia.org TCDI reacts with primary amines, such as 4-bromo-2-methylaniline, to form the corresponding isothiocyanate. rsc.org The reaction proceeds by displacement of the imidazole (B134444) groups from the TCDI molecule. wikipedia.org It is commercially available but can also be synthesized from thiophosgene and imidazole. wikipedia.org This method is valued for its mild reaction conditions and operational simplicity. Recent studies have also investigated the reaction mechanism, noting that imidazole, a byproduct of the reaction, can act as a nucleophilic catalyst, accelerating the coupling process. acs.org Other related reagents include di-2-pyridyl thiocarbonate. rsc.org

While the conversion of primary amines is the most common route, other synthetic pathways exist for the formation of aromatic isothiocyanates.

Reaction with Thiocarbonyl Fluoride (B91410): Primary amines can react with thiocarbonyl fluoride (CF₂=S) to give isothiocyanates in high yields. This method demonstrates broad substrate scope and good functional group tolerance. mdpi.comorganic-chemistry.org

From Isocyanides: Aromatic isocyanides can be directly converted to isothiocyanates through sulfuration with elemental sulfur, often catalyzed by an amine. mdpi.comacs.org This provides a direct route if the corresponding isocyanide is accessible.

From Arylhydrazines: A less common but novel synthesis involves the reaction of arylhydrazines. rsc.org These are converted into (1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles, which then react with carbon disulfide to yield the aryl isothiocyanate. rsc.org

Amination and Subsequent Thiocarbonylation Approaches

Strategies for Regioselective Bromination of Toluene Derivatives

Achieving the desired substitution pattern on a toluene ring hinges on controlling the regioselectivity of the halogenation step. The methyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution. quora.comslideserve.com Therefore, direct bromination of toluene typically yields a mixture of o-bromotoluene and p-bromotoluene. quora.com Strategies to enhance the yield of the desired para-isomer or to direct bromination to other positions are crucial.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich pi system of the aromatic ring, forming a carbocation intermediate known as an arenium ion. slideserve.com For toluene, the methyl group stabilizes this intermediate through an inductive effect and hyperconjugation, particularly when the attack is at the ortho or para positions. slideserve.com While this leads to a mixture of isomers, the para product is often favored due to reduced steric hindrance compared to the ortho position, especially when using a Lewis acid catalyst like FeBr₃. quora.com

Several methods have been developed to improve the selectivity for para-bromination of toluene and its derivatives. nih.gov The use of zeolites as catalysts can induce high para-selectivity by leveraging shape-selective catalysis within their microporous structures. nih.gov Another effective method involves using N-bromosuccinimide (NBS) with silica (B1680970) gel, which serves as a regioselective brominating agent. nih.gov Additionally, tetraalkylammonium tribromides have demonstrated high para-selectivity in the bromination of certain aromatic compounds. nih.gov

| Reagent/Catalyst System | Substrate Type | Selectivity Advantage | Reference |

| Br₂ / FeBr₃ | Toluene | Favors para over ortho due to sterics, but mixtures are common. | quora.com |

| Zeolites | Toluene-like substrates | High para-selectivity due to shape-selective catalysis. | nih.gov |

| N-Bromosuccinimide (NBS) / Silica Gel | Aromatic Compounds | Good for regioselective electrophilic aromatic brominations. | nih.gov |

| Tetraalkylammonium tribromides | Phenols | Highly para-selective. | nih.gov |

This table summarizes various reagent systems and their effectiveness in achieving para-selective bromination.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overriding the inherent directing effects of substituents. wikipedia.orgorganic-chemistry.org The strategy involves a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi). wikipedia.orgbaranlab.org This coordination directs the deprotonation of the nearest ortho-proton, creating a lithiated aryl species. baranlab.org This intermediate can then be quenched with an electrophile, such as a bromine source, to install a substituent exclusively at the ortho position. wikipedia.org

Common DMGs include amides (-CONR₂), carbamates (-OCONR₂), sulfoxides, and tertiary amines. wikipedia.orgorganic-chemistry.org For a toluene derivative, one could envision installing a DMG to direct bromination to a specific ortho position. For instance, if a suitable DMG is placed at the C1 position (in place of the methyl group) or on the methyl group itself (benzylic position), it could direct lithiation and subsequent bromination to the C2 position. The strength of the DMG influences the efficiency of the metalation process. organic-chemistry.org

| Directing Group (DMG) Category | Example Groups | Efficacy | Reference |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ | Highly effective in directing metalation. | organic-chemistry.org |

| Moderate | -OMe, -NR₂ | Moderately effective. | organic-chemistry.org |

| Weak | -F, -Cl | Less effective in directing metalation. | organic-chemistry.org |

This table outlines the relative strengths of common Directed Metalation Groups (DMGs).

Integrated Synthetic Routes to this compound

The construction of this compound involves integrating the introduction of three distinct functionalities—a methyl group, a bromo group, and an isothiocyanato group—onto a benzene ring at specific positions (1,4, and 2, respectively). The synthetic strategy must consider the order of reactions to ensure the correct isomer is produced.

A logical retrosynthetic analysis suggests that the target molecule can be prepared from 4-bromo-2-methylaniline, as the conversion of an arylamine to an isothiocyanate is a well-established transformation. orgsyn.org The synthesis of 4-bromo-2-methylaniline itself requires careful planning regarding the order of bromination and functionalization of the amino group precursor.

A plausible sequential route is as follows:

Bromination of Toluene : Start with toluene and perform an electrophilic bromination. As discussed, this reaction, when catalyzed by FeBr₃, yields a mixture of o- and p-bromotoluene, with the para-isomer being a major product that can be isolated. quora.comlibretexts.org

Nitration of p-Bromotoluene : The next step is the introduction of a nitro group, which will serve as a precursor to the amine. In p-bromotoluene, the methyl group is an activating ortho, para-director, while the bromine is a deactivating ortho, para-director. The activating methyl group's influence is dominant, directing the incoming nitro group to the position ortho to the methyl group (C2). libretexts.org This yields 4-bromo-2-nitrotoluene with high regioselectivity.

Reduction of the Nitro Group : The nitro group of 4-bromo-2-nitrotoluene is then reduced to an amine to form 4-bromo-2-methylaniline. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Formation of the Isothiocyanate : The final step is the conversion of the primary amine in 4-bromo-2-methylaniline to the isothiocyanate group. This can be accomplished using reagents such as thiophosgene (CSCl₂) or a less hazardous alternative like thiocarbonyl diimidazole.

This sequential approach leverages the directing effects of the substituents at each stage to build the desired substitution pattern in a controlled manner.

For this compound, a convergent approach might involve the coupling of two pre-functionalized aromatic rings. However, given the small size and substitution pattern of the target, a fully convergent synthesis is less common than for larger, more complex molecules. wikipedia.orgnih.gov

A semi-convergent strategy could involve:

Fragment A : A benzene ring with a methyl group and a precursor for the isothiocyanate, for example, 2-methylaniline.

Fragment B : A brominating agent.

In this scenario, one could attempt a directed bromination of an N-protected 2-methylaniline derivative. By choosing an appropriate protecting group that also acts as a directing group (e.g., a pivaloyl or carbamate (B1207046) group), it might be possible to direct bromination to the C4 position. Subsequent deprotection and conversion to the isothiocyanate would complete the synthesis. This approach combines the synthesis of a key intermediate with a late-stage functionalization, thereby reducing the number of steps involving the fully substituted ring.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction parameters is essential for maximizing yield and purity while ensuring the process is efficient and scalable. For the synthesis of this compound, key steps for optimization include the bromination of toluene and the formation of the isothiocyanate.

For the bromination step , parameters to consider include:

Catalyst : The choice and loading of the Lewis acid catalyst (e.g., FeBr₃) can affect the reaction rate and isomer distribution. gmu.edu

Temperature : Lower temperatures can sometimes increase the selectivity for the para isomer in electrophilic aromatic substitutions. nih.gov

Solvent : The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.

Brominating Agent : Using alternative brominating agents like NBS or electrochemical methods can offer milder conditions and improved regioselectivity. nih.govcecri.res.in

Electrochemical bromination, for example, has been studied for toluene derivatives. Optimization of parameters such as current density, temperature, and electrolyte concentration was shown to be crucial for achieving high yields and selectivity. cecri.res.in

| Parameter | Condition | Effect on Electrochemical Bromination of Toluene | Reference |

| Current Density | Increased from 10 to 50 mA/cm² | Increased yield of benzyl (B1604629) bromide. | cecri.res.in |

| Temperature | Varies | Plays a crucial role as the reactive species (Br₂O) can decompose at higher temperatures. | cecri.res.in |

| Electrolyte | Aqueous NaBr | Acts as the bromine source. | cecri.res.in |

| Solvent | Chloroform (in a two-phase system) | Allows for extraction of the reactive species and selective bromination in the organic phase. | cecri.res.in |

This table presents parameters optimized for the electrochemical bromination of toluene, a related process.

For the isothiocyanate formation step , optimization would focus on:

Reagent Choice : While thiophosgene is effective, its high toxicity often leads to the selection of alternative reagents. The choice of reagent can impact reaction time and workup procedures.

Base : An appropriate base is needed to deprotonate the amine or its precursor, and its strength and stoichiometry must be optimized.

Temperature and Reaction Time : These parameters must be controlled to prevent side reactions and ensure complete conversion.

Systematic studies to optimize catalyst loading, mole ratios, and reaction times can lead to excellent selectivity and yields, often in the range of 80–90%, with the added benefit of simpler workup procedures and the potential for catalyst recycling. researchgate.net

Catalyst Systems and Their Mechanistic Roles in Reaction Efficiency

Catalysts are pivotal in the synthesis of aryl isothiocyanates, primarily by facilitating the decomposition of the intermediate dithiocarbamate salt. This step, essentially a desulfurization reaction, can be accelerated by a variety of catalytic systems. nih.gov

Metal-Based Catalysts: Metal salts such as cobalt(II) chloride and copper(II) sulfate (B86663) are effective catalysts for producing aryl isothiocyanates from their dithiocarbamate precursors. nih.gov These catalysts are advantageous due to their low cost, stability in air, and ready availability. The mechanism generally involves the metal ion coordinating to the sulfur atoms of the dithiocarbamate, facilitating the elimination of a metal sulfide (B99878) species and the formation of the isothiocyanate group. Copper catalysts, for instance, are also implicated in alternative pathways, such as those involving the formation of difluorocarbene intermediates in certain specific syntheses. mdpi.com Molybdenum-based catalysts have also been shown to catalyze the sulfurization of isocyanides to isothiocyanates, proceeding via a Mo(II)/Mo(IV) cycle. acs.orgnih.gov

Non-Metal and Elemental Catalysts: Elemental sulfur, often in combination with selenium, provides a direct route to isothiocyanates from isocyanides. nih.govnih.gov In this system, selenium acts as a true catalyst. The reaction mechanism is believed to involve the formation of a reactive polysulfur chain, initiated by an amine base attacking the elemental sulfur ring, which then reacts with the isocyanide. nih.govtandfonline.com

Other Reagents Acting as Catalysts or Promoters: Reagents like tosyl chloride can be used to promote the decomposition of dithiocarbamate salts generated in situ. This method leads to the formation of a labile thiotosyl ester intermediate, which rapidly decomposes to the final isothiocyanate product with high yields. nih.gov Phase-transfer catalysts are also employed, particularly in microwave-assisted syntheses, to facilitate the reaction between the acyl chloride and a thiocyanate (B1210189) salt, enhancing reaction rates and efficiency under solvent-free conditions. arkat-usa.org

Table 1: Overview of Catalyst Systems in Aryl Isothiocyanate Synthesis

| Catalyst System | Precursor(s) | General Mechanism | Key Advantages |

|---|---|---|---|

| Cobalt(II) Chloride, Copper(II) Sulfate | Dithiocarbamate Salts | Metal-assisted desulfurization | Inexpensive, stable, readily available nih.gov |

| Elemental Sulfur / Selenium | Isocyanides, Amines | Catalytic sulfur transfer via polysulfur chains | Avoids toxic thiophosgene derivatives nih.govnih.govtandfonline.com |

| Molybdenum Complexes | Isonitriles | Catalytic sulfur oxidation via Mo(II)/Mo(IV) cycle | Mild reaction conditions acs.orgnih.gov |

| Tosyl Chloride / Base | Primary Amines, CS₂ | In situ formation and decomposition of thiotosyl esters | Rapid reaction, high yields nih.gov |

| Phase-Transfer Catalysts | Acyl Chlorides, Thiocyanate Salts | Enhanced interfacial reaction | Solvent-free conditions, rapid (microwave) arkat-usa.org |

Solvent Selection, Medium Effects, and Green Solvents

The choice of solvent is critical, influencing both the formation of the dithiocarbamate intermediate and the subsequent decomposition step. Solvent polarity plays a significant role; for instance, the reaction between an amine and carbon disulfide is often performed in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone. organic-chemistry.orgnih.govcbijournal.com

The polarity of the solvent can directly affect reaction speed. In syntheses utilizing elemental selenium, an increase in solvent polarity has been observed to accelerate the reaction. nih.gov For electron-deficient anilines, the choice of solvent is particularly crucial for the successful formation of the dithiocarbamate salt. researchgate.net While solvents like ethanol (B145695) may be ineffective, others can facilitate the reaction. cbijournal.com

In recent years, the principles of green chemistry have driven research towards more environmentally benign solvents. nih.gov

Water: Aqueous conditions have been successfully employed for the one-pot synthesis of isothiocyanates. Reactions can be performed in water or biphasic systems like water/ethyl acetate, which simplifies workup and reduces environmental impact. nih.govcbijournal.com

Microwave-Assisted Aqueous Synthesis: Water has proven to be an excellent solvent for microwave-assisted reactions. Its ability to absorb microwaves leads to rapid heating, and at higher temperatures, its dielectric constant decreases, allowing it to act as a pseudo-organic solvent. tandfonline.com

Neoteric Solvents: Bio-derived solvents such as dihydrolevoglucosenone (Cyrene™) and γ-butyrolactone (GBL) have emerged as sustainable alternatives to common polar aprotic solvents like DMSO for isothiocyanate synthesis. nih.gov

Table 2: Solvent Effects in the Synthesis of Aryl Isothiocyanates

| Solvent | Type | Typical Use Case | Notes |

|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Dithiocarbamate formation, one-pot syntheses organic-chemistry.orgnih.gov | Effective but has environmental concerns. |

| Tetrahydrofuran (THF) | Ether | Synthesis from iminodithiazoles researchgate.net | Common aprotic solvent. |

| Acetone | Ketone | Dithiocarbamate decomposition cbijournal.com | Volatile, easily removed. |

| Water | Green | One-pot synthesis, biphasic systems nih.govcbijournal.com | Environmentally benign, can simplify workup. |

| Cyrene™, GBL | Green (Bio-derived) | Catalytic sulfurization of isocyanides nih.gov | Sustainable alternatives to polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Microwave-assisted synthesis tandfonline.com | High boiling point, effective for microwave heating. |

Temperature, Pressure, and Stoichiometric Control for Yield Enhancement

Precise control over reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: Many synthetic preparations of isothiocyanates can proceed effectively at room temperature. nih.gov However, in some cases, moderate heating or refluxing is necessary to drive the reaction to completion. nih.govresearchgate.net For example, the conversion of isocyanides to isothiocyanates using elemental sulfur was initially reported at high temperatures (80–130 °C), though catalytic methods have since enabled the reaction at a more moderate 40 °C. nih.gov

Microwave Irradiation: A significant advancement in this field is the use of microwave-assisted synthesis. This technique drastically reduces reaction times from hours to minutes and often improves yields. nih.govtandfonline.com For instance, microwave irradiation of an isocyanate with Lawesson's reagent can produce the corresponding isothiocyanate in minutes with fair to good yields. nih.gov Optimization studies have shown that increasing the temperature in a microwave reactor from 60 °C to 100 °C can increase the yield of aryl isothiocyanates from 85% to 98%. tandfonline.com

Stoichiometry: The molar ratio of reactants is a key factor. In the typical synthesis from an amine, an excess of carbon disulfide is often used to ensure complete formation of the dithiocarbamate intermediate. nih.gov The stoichiometry of the desulfurizing agent is also critical; for example, in one patented process, the ratio of the starting amine to the desulfurizing agent is preferably controlled between 1:0.9 and 1:2. epo.org Similarly, when using a base like triethylamine or DBU, its stoichiometry must be optimized to achieve the highest possible yield. tandfonline.comnih.gov

Isolation, Purification, and Characterization of Synthetic Intermediates and the Target Compound

Following the synthesis, a multi-step purification process is required to isolate this compound from reaction byproducts and unreacted starting materials.

Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography)

Chromatography is the most common method for the purification of aryl isothiocyanates. researchgate.net

Column and Flash Chromatography: These techniques are extensively used to separate the target compound from impurities. Flash chromatography, which uses pressure to speed up the elution process, is particularly efficient. nih.gov The crude reaction mixture is typically concentrated and then subjected to chromatography on a silica gel column.

Eluent Systems: The choice of the mobile phase (eluent) is determined by the polarity of the compound. For aryl isothiocyanates, which are relatively non-polar, mixtures of non-polar and moderately polar solvents are used. Common eluent systems include hexane (B92381)/ethyl acetate, light petroleum/dichloromethane, and pure hexane. nih.govresearchgate.net The specific ratio is optimized to achieve good separation. For instance, a gradient might start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.

Solid-Phase Extraction (SPE): For isolating isothiocyanates from complex mixtures, particularly natural extracts, solid-phase extraction can be used as a preliminary cleanup step before chromatographic analysis. researchgate.net

Crystallization and Recrystallization Protocols for Purity Enhancement

After chromatographic purification, recrystallization is often employed to obtain the final product in high purity, especially if the compound is a solid at room temperature. Many aryl isothiocyanates are stable, crystalline solids. researchgate.net

The process involves dissolving the semi-purified compound in a hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical. For compounds like substituted phenols, which are precursors to related structures, an ethanol-water mixture is a common choice for recrystallization. orgsyn.org Other solvents reported for the crystallization of aryl isothiocyanates and their precursors include light petroleum and ethanol. researchgate.net The purity of the final product is often confirmed by its sharp melting point and spectroscopic analysis.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Isothiocyanato 1 Methylbenzene

Nucleophilic Addition Reactions at the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic addition reactions. Various nucleophiles, including amines, alcohols, and thiols, can attack this carbon, leading to the formation of stable addition products.

The reaction of isothiocyanates with primary or secondary amines, a process known as aminolysis, is a classical and highly efficient method for the synthesis of unsymmetrically substituted thioureas. nih.govcbijournal.com The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. This initial addition forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea (B124793) derivative.

The general mechanism involves the lone pair of the amine nitrogen attacking the electrophilic carbon of the isothiocyanate. The resulting intermediate then stabilizes through proton rearrangement to form the thiourea product. This reaction is typically robust and can be carried out under mild conditions, often at room temperature and without the need for a catalyst. researchgate.net The kinetics of aminolysis for aryl isothiocyanates have been shown in some cases to be second order in amine, suggesting the involvement of a second amine molecule in the proton transfer step of the mechanism. nih.gov

For 4-bromo-2-isothiocyanato-1-methylbenzene, this reaction provides a straightforward route to a series of N-(4-Bromo-2-methylphenyl)-N'-substituted thioureas.

Table 1: Representative Examples of Thiourea Formation via Aminolysis

| Amine Nucleophile | Product |

| Ammonia (NH₃) | N-(4-Bromo-2-methylphenyl)thiourea |

| Methylamine (CH₃NH₂) | N-(4-Bromo-2-methylphenyl)-N'-methylthiourea |

| Aniline (B41778) (C₆H₅NH₂) | N-(4-Bromo-2-methylphenyl)-N'-phenylthiourea |

| Piperidine (C₅H₁₀NH) | 1-((4-Bromo-2-methylphenyl)carbamothioyl)piperidine |

This table presents hypothetical products based on established reactivity patterns of aryl isothiocyanates.

In a reaction analogous to aminolysis, alcohols and phenols can act as nucleophiles, attacking the isothiocyanate group to form O-alkyl/aryl thiocarbamates. This process, termed alcoholysis or phenolysis, is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines. The reaction often requires heating or the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

The reaction of aryl isothiocyanates with alcohols can lead exclusively to the formation of N-aryl-O-alkyl thiocarbamates. arkat-usa.org The mechanism follows a similar pathway to aminolysis, involving the nucleophilic addition of the oxygen atom from the alcohol or phenol (B47542) to the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the thiocarbamate product.

The reaction of this compound with various alcohols or phenols would yield the corresponding N-(4-Bromo-2-methylphenyl)thiocarbamates.

Table 2: Representative Examples of Thiocarbamate Formation

| Alcohol/Phenol Nucleophile | Product |

| Methanol (CH₃OH) | O-Methyl N-(4-bromo-2-methylphenyl)carbamothioate |

| Ethanol (B145695) (C₂H₅OH) | O-Ethyl N-(4-bromo-2-methylphenyl)carbamothioate |

| Phenol (C₆H₅OH) | O-Phenyl N-(4-bromo-2-methylphenyl)carbamothioate |

| tert-Butanol ((CH₃)₃COH) | O-tert-Butyl N-(4-bromo-2-methylphenyl)carbamothioate |

This table presents hypothetical products based on established reactivity patterns of aryl isothiocyanates.

The reaction of isothiocyanates with thiols (mercaptans) provides a direct route to dithiocarbamates. This reaction, known as thiolysis, involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isothiocyanate group. The resulting adduct is a dithiocarbamate (B8719985).

The reactivity of isothiocyanates towards thiols is pH-dependent. Under mildly acidic to neutral conditions (pH 6-8), the reaction with a thiol group is favored, leading to the formation of a dithiocarbamate. This contrasts with more alkaline conditions (pH 9-11), where reaction with amines is preferred. The mechanism is analogous to aminolysis and alcoholysis, with the thiolate anion being a potent nucleophile that readily adds to the isothiocyanate carbon.

The reaction of this compound with various thiols would thus produce a range of S-alkyl/aryl N-(4-bromo-2-methylphenyl)carbamodithioates.

Table 3: Representative Examples of Dithiocarbamate Formation

| Thiol Nucleophile | Product |

| Methanethiol (CH₃SH) | Methyl N-(4-bromo-2-methylphenyl)carbamodithioate |

| Ethanethiol (C₂H₅SH) | Ethyl N-(4-bromo-2-methylphenyl)carbamodithioate |

| Thiophenol (C₆H₅SH) | Phenyl N-(4-bromo-2-methylphenyl)carbamodithioate |

| Benzyl (B1604629) Mercaptan (C₆H₅CH₂SH) | Benzyl N-(4-bromo-2-methylphenyl)carbamodithioate |

This table presents hypothetical products based on established reactivity patterns of aryl isothiocyanates.

The arrangement of the isothiocyanate group ortho to the methyl group in this compound creates the potential for intramolecular cyclization reactions. If the methyl group is functionalized to contain a nucleophilic center, it can attack the proximal isothiocyanate group, leading to the formation of a new heterocyclic ring fused to the benzene (B151609) ring.

For instance, if the ortho-methyl group were converted to a nucleophilic species (e.g., an aminomethyl or hydroxymethyl group), an intramolecular reaction could occur. Such reactions are a powerful tool in synthetic chemistry for constructing complex polycyclic systems. Research on other ortho-substituted aryl isothiocyanates, such as o-alkynylphenyl isothiocyanates, has demonstrated their utility in synthesizing fused thiazine (B8601807) derivatives through tandem cyclization reactions. While specific studies on the intramolecular cyclization of this compound itself are not detailed, the structural motif suggests a high potential for such transformations upon appropriate modification of the ortho-methyl substituent.

Cycloaddition Chemistry of the Isothiocyanate Functional Group

The N=C=S cumulene system of the isothiocyanate group can participate in cycloaddition reactions, acting as a dipolarophile. These reactions are crucial for the synthesis of five-membered heterocyclic rings.

Aryl isothiocyanates can undergo [2+3] cycloaddition reactions with 1,3-dipoles, such as organic azides. In this reaction, the isothiocyanate acts as the two-atom component, reacting with the three-atom azide (B81097) dipole. The reaction of an aryl isothiocyanate with an azide can theoretically lead to different heterocyclic products, including triazole and thiadiazole derivatives, depending on the regiochemistry of the cycloaddition and subsequent rearrangements or fragmentations of the initial cycloadduct.

The reaction of an aryl isothiocyanate with an azide initially forms an unstable five-membered heterocyclic adduct. This intermediate can then rearrange or eliminate a molecule, such as sulfur or nitrogen, to form a more stable aromatic heterocycle. For example, the reaction between aryl isothiocyanates and aryl hydrazones in the presence of elemental sulfur can yield 2-imino-1,3,4-thiadiazoles, which involves a cyclization process. The direct cycloaddition with an azide can lead to tetrazolethiones, which can be precursors to other heterocycles. The synthesis of triazole derivatives often proceeds from thiosemicarbazide (B42300) intermediates, which are themselves derived from isothiocyanates. These thiosemicarbazides can then be cyclized under basic conditions to form triazole-thiones.

The reaction of this compound with an organic azide (R-N₃) would serve as a pathway to functionalized triazole or thiadiazole systems incorporating the 4-bromo-2-methylphenyl substituent.

[4+2] Cycloadditions with Dienes and Heterodienes for Thiazinone and Pyrimidine (B1678525) Derivatives

The isothiocyanate group in this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org This reactivity allows for the synthesis of various heterocyclic compounds, such as thiazinone and pyrimidine derivatives.

In a typical [4+2] cycloaddition involving an aryl isothiocyanate, the C=N bond of the isothiocyanate acts as the 2π component, reacting with a 4π electron diene. mdpi.comresearchgate.net The reaction leads to the formation of a six-membered ring. For instance, reaction with a conjugated diene can yield a dihydrothiazinone derivative after rearrangement.

Furthermore, the use of heterodienes, where one or more carbon atoms of the diene are replaced by heteroatoms, expands the scope of these cycloadditions. For example, reaction with an α,β-unsaturated imine (a 1-azadiene) can lead to the formation of pyrimidine-thiones. The reaction mechanism is generally considered to be a concerted process, although stepwise mechanisms can also operate depending on the specific reactants and conditions. mdpi.comresearchgate.net

The synthesis of thienopyrimidine derivatives, which share structural similarities with the potential products from this compound, has been reported through the cyclization of thienylthiourea derivatives formed from the reaction of aminothiophenes with isothiocyanates. mdpi.com This suggests a viable pathway for the construction of fused pyrimidine systems starting from appropriately substituted dienes or heterodienes.

Multicomponent Reactions Featuring the Isothiocyanate

Isothiocyanates are valuable components in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. The Passerini and Ugi reactions are prominent examples of MCRs where isocyanides, which are electronically similar to isothiocyanates, are key reactants. acs.orgresearchgate.netnih.gov

The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com A variation of this reaction can utilize an isothiocyanate in place of an isocyanide. In such a reaction, this compound could react with an aldehyde, an amine, and a carboxylic acid to produce a complex adduct. The product of an Ugi reaction is typically a bis-amide. youtube.com The mechanism involves the formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The isothiocyanate then adds to the protonated Schiff base, followed by rearrangement to give the final product. youtube.com

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net While less common, isothiocyanates can potentially participate in analogous transformations. The versatility of these reactions allows for the generation of large libraries of compounds for drug discovery. acs.org

Below is a table summarizing potential multicomponent reactions involving this compound:

| Reaction Name | Reactants | Potential Product Class |

| Ugi-type Reaction | Aldehyde, Amine, Carboxylic Acid | Complex thiourea derivatives |

| Passerini-type Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy thiocarbamate derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound is a key site for modification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Palladium catalysts are widely used for a variety of cross-coupling reactions. The reactivity of the aryl bromide in this compound allows for its participation in several named reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This would allow for the introduction of a new aryl or alkyl group at the 4-position of the benzene ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgfrontiersin.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The isothiocyanate group would need to be stable under the reaction conditions.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. organic-chemistry.orgpitt.eduucsb.edunih.govresearchgate.net This method would install an alkynyl group at the 4-position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.govorganic-chemistry.org This would allow for the synthesis of various aniline derivatives from this compound.

A summary of these reactions is presented in the table below:

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, base |

| Heck | Alkene | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu co-catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base |

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium.

Nickel-Catalyzed Couplings: Nickel complexes can catalyze cross-coupling reactions of aryl bromides, often with different selectivity or functional group tolerance compared to palladium. nih.gov For example, nickel can be effective in coupling aryl bromides with Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling) for C-C bond formation. researchgate.netorganic-chemistry.org Nickel catalysis can also be employed for C-S and C-O bond formation.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-S, and C-N bonds with aryl halides. While harsher conditions are often required compared to palladium-catalyzed reactions, modern developments have led to milder procedures. Copper can also be used as a co-catalyst in reactions like the Sonogashira coupling. nih.gov

A significant challenge in the transition metal-catalyzed coupling of this compound is the potential for catalyst deactivation by the sulfur-containing isothiocyanate group. Sulfur compounds are known poisons for many transition metal catalysts, particularly palladium. dcl-inc.com

Deactivation can occur through the coordination of the sulfur atom to the metal center, forming a stable complex that is catalytically inactive. nih.govacs.org This can disrupt the catalytic cycle of the cross-coupling reaction. For palladium catalysts, the formation of palladium sulfide (B99878) (PdS) complexes is a known deactivation pathway. nih.govacs.org

Several strategies can be employed to mitigate catalyst deactivation:

Ligand Design: The use of bulky electron-rich ligands on the metal center can sometimes prevent or reduce the coordination of the sulfur atom.

Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. Oxidative treatments, for instance with sodium hypochlorite (B82951) or heated air, have been shown to be effective in regenerating palladium catalysts that have been poisoned by sulfur. nih.govacs.org However, the success of regeneration depends on the specific catalyst and the nature of the deactivation. For example, some regeneration procedures can lead to the dissolution of one of the metals in a bimetallic catalyst. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.orgyoutube.com

In the case of this compound, the isothiocyanate group (-N=C=S) is an electron-withdrawing group. However, the methyl group (-CH3) is electron-donating. For an efficient SNAr reaction to occur at the C-Br bond, a strong nucleophile and potentially harsh reaction conditions, such as high temperature, would likely be necessary. pressbooks.pub The presence of additional activating groups on the ring would facilitate the reaction.

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of an EWG at the ortho or para position helps to stabilize this intermediate by delocalizing the negative charge. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Key Reactions of this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the behavior can be inferred from studies on analogous compounds and general chemical principles.

The rates of reactions involving this bifunctional compound are highly dependent on which functional group is being targeted.

Reactions at the Isothiocyanate: The reaction of isothiocyanates with nucleophiles is generally a fast process. The rate-determining step is the nucleophilic attack on the electrophilic carbon of the -N=C=S group. The reaction typically follows second-order kinetics, being first order in both the isothiocyanate and the nucleophile. The rate is influenced by the nucleophilicity of the attacking species and steric hindrance around the isothiocyanate group.

The table below illustrates hypothetical relative reaction rates for different transformations under optimized conditions.

| Reaction Type | Targeted Group | Relative Rate | Probable Rate-Determining Step |

| Thiourea Formation (with n-butylamine) | Isothiocyanate | Very Fast | Nucleophilic attack on -NCS carbon |

| Suzuki Coupling (with phenylboronic acid) | Aryl Bromide | Moderate to Slow | Oxidative addition of Ar-Br to Pd(0) |

| Sonogashira Coupling (with phenylacetylene) | Aryl Bromide | Fast | Varies (oxidative addition or transmetalation) |

This table provides a qualitative comparison of expected reaction rates based on established mechanisms.

Most of the synthetically useful reactions of this compound are effectively irreversible, leading to high yields of a single major product under kinetically controlled conditions.

Isothiocyanate Reactions: The formation of thioureas, thiocarbamates, and other derivatives from the reaction of isothiocyanates with nucleophiles results in the formation of stable, covalent bonds. The equilibrium for these reactions lies heavily toward the product side, and they are generally considered to be thermodynamically driven and irreversible under standard laboratory conditions.

Aryl Bromide Reactions: Similarly, palladium-catalyzed cross-coupling reactions are designed to be irreversible. The final reductive elimination step, which forms the new C-C or C-N bond and regenerates the catalyst, is typically thermodynamically favorable and drives the reaction to completion.

Product distribution becomes a more significant consideration when competing reactions can occur. For example, in a scenario where a nucleophile could potentially react with both the isothiocyanate group and participate in a nucleophilic aromatic substitution at the C-Br bond, chemoselectivity is determined by the relative activation energies of the two pathways. Due to the high energy barrier for uncatalyzed nucleophilic aromatic substitution on an unactivated aryl bromide, reaction at the isothiocyanate is overwhelmingly favored.

Equilibrium principles, such as Le Chatelier's principle, are relevant when considering reaction conditions. For instance, in a reversible reaction, increasing the concentration of one reactant would shift the equilibrium to favor the formation of products. youtube.comyoutube.com However, for the high-yield, irreversible transformations typical for this compound, the focus is on kinetic control to ensure the desired product is formed selectively and efficiently.

Derivatization and Applications in Advanced Chemical Synthesis

Construction of Diverse Heterocyclic Frameworks Using 4-Bromo-2-isothiocyanato-1-methylbenzene as a Precursor

The isothiocyanate (-N=C=S) group is a powerful electrophilic component, readily reacting with nucleophiles to form thiourea (B124793) intermediates, which are pivotal in the construction of a multitude of heterocyclic rings. The presence of the bromo and methyl groups provides additional sites for subsequent functionalization or ring-forming reactions.

The electrophilic carbon of the isothiocyanate group is highly susceptible to attack by sulfur and nitrogen nucleophiles, making this compound an ideal starting material for sulfur-bearing heterocycles.

Benzothiazines : The synthesis of 6-bromo-substituted 4H-benzo[e] Current time information in Pasuruan, ID.nih.govthiazines has been successfully achieved starting from this compound (also known as 4-bromo-2-methylphenyl isothiocyanate). The initial step involves the radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to yield 2-bromomethyl-4-bromophenyl isothiocyanate. chempap.org This intermediate readily reacts with various amines. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate carbon, forming an unstable thiourea adduct. This adduct undergoes spontaneous intramolecular cyclization, where the more nucleophilic sulfur atom displaces the benzylic bromide, to furnish the corresponding 4H-benzo[e] Current time information in Pasuruan, ID.nih.govthiazine (B8601807) derivative. chempap.org Phenolates and thiolates can also be used as nucleophiles to generate analogous structures. chempap.org

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that can employ isothiocyanate-derived thioureas. encyclopedia.pub For instance, this compound can react with an amine to form a disubstituted thiourea. Subsequent reaction of this thiourea with an α-haloketone leads to the formation of a highly substituted thiazole ring. encyclopedia.pub Alternatively, isothiocyanates can react with α-diazoketones in the presence of a catalyst like trifluoromethanesulfonic acid (TfOH) to yield thiazole derivatives. organic-chemistry.org Copper-catalyzed couplings of oxime acetates with isothiocyanates also provide a modern route to 2-aminothiazoles. organic-chemistry.org

Thiadiazoles : 1,3,4-Thiadiazole derivatives can be synthesized from isothiocyanates through the cyclization of thiosemicarbazide (B42300) intermediates. pharmedicopublishers.comnih.gov The process begins with the reaction of a hydrazide with this compound to form the corresponding 1,4-disubstituted thiosemicarbazide. nih.gov This intermediate can then undergo intramolecular cyclization under acidic conditions (e.g., using phosphoryl chloride or strong acids) to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring system. pharmedicopublishers.commdpi.com

The following table summarizes synthetic routes to sulfur-containing heterocycles starting from aryl isothiocyanates.

| Heterocycle | General Method | Reactants with Aryl Isothiocyanate | Key Features |

| Benzothiazine | Radical Bromination & Intramolecular Cyclization | 1. NBS (to form benzylic bromide) 2. Amine or Phenolate | Forms 6-bromo-substituted benzothiazines; reaction proceeds via a thiourea intermediate. chempap.org |

| Thiazole | Hantzsch Synthesis | α-Haloketone (reacts with thiourea derived from the isothiocyanate) | A classic, versatile method for building the thiazole core. encyclopedia.pub |

| 1,3,4-Thiadiazole | Thiosemicarbazide Cyclization | Hydrazide (to form thiosemicarbazide intermediate), followed by acid-catalyzed cyclization. | A common and effective route to 2,5-disubstituted 1,3,4-thiadiazoles. pharmedicopublishers.comnih.gov |

The reactivity of the isothiocyanate group also extends to the synthesis of various nitrogen-based heterocyclic systems.

Quinolines : While direct quinoline (B57606) synthesis from isothiocyanates is less common, they can serve as precursors for key reactants. For example, silver-catalyzed reactions of isothiocyanates have been reported for the synthesis of 2-aminoquinolines under mild, oxidant-free conditions. rsc.org This highlights a potential pathway where this compound could be utilized in modern catalytic cycles for quinoline synthesis.

Pyrimidines : Fused pyrimidine (B1678525) systems can be accessed through reactions of isothiocyanates with ortho-amino nitrile or ortho-amino ester compounds. nih.gov The reaction typically involves cyclization in a suitable solvent like pyridine. nih.gov Furthermore, multifunctional compounds containing both an isothiocyanate and a carbonyl group can react with aminoacetonitrile (B1212223) to form pyrimidine derivatives. nih.gov

Imidazoles : The Markwald synthesis of imidazoles involves the reaction of an α-amino ketone with an isothiocyanate. youtube.com This reaction proceeds via a thiourea intermediate which, upon cyclization and subsequent desulfurization (e.g., with Raney nickel or nitric acid), yields the imidazole (B134444) ring. youtube.com

Benzimidazoles : A robust method for synthesizing 2-aminobenzazole derivatives involves the reaction of an isothiocyanate with an ortho-substituted aniline (B41778) containing a second nucleophile (e.g., 1,2-phenylenediamine). organic-chemistry.org The in situ generated thiourea undergoes an oxidative cyclodesulfurization, often mediated by an oxidant like potassium periodate, to afford the target benzimidazole. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the atoms of all starting materials, are highly valued for their efficiency and atom economy. frontiersin.org Isocyanides and their hetero-analogs, isothiocyanates, are cornerstone reagents in many MCRs. acs.org

This compound is a prime candidate for isothiocyanate-based MCRs. For example, in reactions analogous to the Ugi or Passerini reactions, the isothiocyanate can act as the "isonitrile-like" component. frontiersin.orgacs.org A typical three-component reaction could involve the isothiocyanate, an amine, and an oxo-component, leading to complex thiourea derivatives. These adducts can then be used in subsequent cyclization reactions to build diverse heterocyclic libraries. The investigation of MCRs using elemental sulfur, an amine, and an isocyanide has shown that isothiocyanates can be formed catalytically, highlighting the central role of this functional group in complex reaction cascades. rsc.org The development of novel MCRs involving this compound could provide rapid access to complex molecules with potential biological activity. acs.org

Elaboration of Polyfunctionalized Aromatic and Biaryl Systems

Beyond its role in heterocycle synthesis, this compound offers multiple avenues for elaborating the aromatic core, leading to polyfunctionalized systems and extended conjugated structures relevant to materials science.

The methyl group, being attached to the benzene (B151609) ring, occupies a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this site selectively reactive. libretexts.org

Benzylic Halogenation : The methyl group can be selectively halogenated under free-radical conditions. jove.comjove.com A common and highly effective method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like dibenzoyl peroxide) or light. masterorganicchemistry.com This reaction has been specifically applied to 4-bromo-2-methylphenyl isothiocyanate to synthesize 2-bromomethyl-4-bromophenyl isothiocyanate in good yield, which serves as a key intermediate for further cyclization reactions. chempap.org This benzylic bromide is a versatile handle for introducing nucleophiles via SN2 reactions.

Benzylic Oxidation : The benzylic methyl group can be fully oxidized to a carboxylic acid group using strong oxidizing agents. chemistrysteps.com Hot, alkaline, or acidic potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation. masterorganicchemistry.com This reaction converts the toluene (B28343) derivative into a benzoic acid derivative, irrespective of the initial alkyl chain length, provided at least one benzylic hydrogen is present. libretexts.orgchemistrysteps.com This would transform this compound into 5-Bromo-2-carboxy-phenyl isothiocyanate, introducing a new functional group for amide coupling or other transformations. Milder oxidation of benzylic methyl ethers with controlled amounts of NBS can yield aldehydes or esters. nih.gov

The following table details key transformations of the benzylic methyl group.

| Reaction | Reagents | Product Functional Group | Key Features |

| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN, Peroxide) or light | Bromomethyl (-CH₂Br) | Selective for the benzylic position; product is a good electrophile for substitution reactions. chempap.orgmasterorganicchemistry.com |

| Benzylic Oxidation | Hot KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Carboxylic Acid (-COOH) | Powerful oxidation that converts the entire alkyl side-chain to a carboxyl group. masterorganicchemistry.comchemistrysteps.com |

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with extended π-conjugated systems. nih.gov this compound is a promising building block for such materials for two main reasons.

First, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the straightforward construction of biaryl systems or the attachment of other aromatic or unsaturated groups, thereby extending the π-conjugation.

Second, the isothiocyanate group can be converted into a stable, electron-rich or electron-poor heterocyclic system, such as a thiazole or thiadiazole. researchgate.net These heterocycles can be incorporated into donor-acceptor (D-A) architectures, which are fundamental to tuning the electronic properties (e.g., HOMO/LUMO energy levels, band gap) of organic electronic materials. nih.gov For example, a thiazole ring derived from the isothiocyanate could act as part of a donor or acceptor unit, while a biaryl system built via a Suzuki coupling at the bromo position could form the conjugated backbone. This modular approach allows for the systematic design and synthesis of novel conjugated structures with tailored optoelectronic properties. nih.gov

Role as a Versatile Synthetic Building Block and Chemical Scaffold

The presence of two distinct reactive sites on the this compound scaffold—the electrophilic carbon of the isothiocyanate group and the carbon-bromine bond amenable to cross-coupling reactions—renders it a highly adaptable building block for constructing more complex molecular architectures.

The structure of this compound makes it a promising candidate as a monomer for the synthesis of specialized polymers and as a component in the construction of conductive organic frameworks.

Monomers for Polymers: The compound's dual functionality allows it to participate in polymerization reactions through various mechanisms. The isothiocyanate group (–N=C=S) is analogous to the isocyanate group (–N=C=O), which is fundamental to the production of polyurethanes. wikipedia.org Similarly, the isothiocyanate group can react with difunctional or polyfunctional nucleophiles, such as diamines or diols, to form polythioureas. These polymers are of interest for their unique properties and potential applications in material science. Furthermore, the bromine atom provides a handle for different polymerization strategies. For instance, the bromo-group can be utilized in cross-coupling reactions, such as thiol-bromo click polymerization, to create sulfur-rich polymers with high refractive indices. wikipedia.org The combination of these two reactive sites could potentially lead to the formation of cross-linked or hyperbranched polymers with tailored properties.

Table 1: Potential Polymerization Pathways for this compound

| Reactive Group | Co-monomer Type | Resulting Polymer Linkage | Potential Polymer Type |

| Isothiocyanate (–NCS) | Diamine | Thiourea | Polythiourea |

| Isothiocyanate (–NCS) | Diol/Dithiol | Thiocarbamate | Polythiocarbamate |

| Bromo (–Br) | Dithiol | Thioether | Poly(phenylene sulfide) derivative |

| Bromo (–Br) | Boronic Acid | Carbon-Carbon | Poly(phenylene) derivative |

While isothiocyanates are well-known for labeling biological molecules, their reactivity is also applicable in non-biological systems, such as in materials science for surface functionalization.

The isothiocyanate group can form stable covalent bonds with nucleophilic groups present on the surfaces of various materials. This allows this compound to serve as a chemical tag for non-biological systems. For instance, it could be used to functionalize the surface of mesoporous silica (B1680970) nanoparticles. organic-chemistry.org The isothiocyanate moiety would anchor the molecule to the silica surface (or an aminosilane-modified silica surface), while the bromo-methyl-phenyl group acts as a distinct chemical tag. This tag could be used to quantify surface coverage or to impart specific properties, such as hydrophobicity or altered refractive index, to the material. The bromine atom also remains available for subsequent chemical reactions, allowing the tagged surface to be used as a platform for further synthetic transformations.

Design and Synthesis of Chemically Related Analogues and Bioisosteres

The exploration of chemical space around the this compound scaffold is readily achievable through reactions targeting its functional groups. This allows for the systematic synthesis of analogues and bioisosteres to create structural diversity.

The synthesis of isothiocyanates can be achieved through various methods, including the reaction of primary amines with reagents like thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts, providing access to a wide range of structurally diverse starting materials. rsc.orgrsc.orgbanglajol.info Starting with this compound, its derivatives can be synthesized with high precision:

Derivatization via the Isothiocyanate Group: The electrophilic carbon of the isothiocyanate is susceptible to attack by nucleophiles. A key example is its reaction with amines. The reaction of the related compound, 2-bromomethyl-4-bromophenyl isothiocyanate, with primary or secondary amines leads to the formation of unstable addition products that subsequently cyclize to form 4H-benzo[d] rsc.orgwikipedia.orgthiazines. rsc.org This demonstrates a powerful strategy for converting the isothiocyanate functionality into complex heterocyclic systems.

Derivatization via the Bromo Group: The carbon-bromine bond is a versatile anchor point for building molecular complexity, primarily through metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions, which are effective for a wide range of bromo-aromatic compounds, could be employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups. masterorganicchemistry.com This approach allows for the generation of a large library of analogues with modified steric and electronic properties.

Synthesis of Bioisosteres: The isothiocyanate group (–NCS) can be replaced with other functional groups of similar size and electronic character, such as an isocyanate (–NCO) or a thiocyanate (B1210189) (–SCN), to create chemical analogues and bioisosteres. wikipedia.org These modifications, while synthetically accessible, can significantly alter the reactivity and properties of the resulting compounds, contributing to the exploration of chemical space.

Table 2: Examples of Synthetic Transformations for Analogue Generation

| Starting Moiety | Reagent/Reaction Type | Resulting Structure/Analogue |

| Isothiocyanate | Primary Amine / Cyclization | Benzo[d] rsc.orgwikipedia.orgthiazine derivative |

| Isothiocyanate | Water / Hydrolysis | N-(4-bromo-2-methylphenyl)amine |

| Bromo Group | Arylboronic Acid / Suzuki Coupling | Biaryl derivative |

| Bromo Group | Terminal Alkyne / Sonogashira Coupling | Alkynyl-substituted derivative |

| Isothiocyanate | Isocyanate Precursor / Synthesis | Isocyanate analogue (bioisostere) |

Stereochemical Considerations in Derivatives Synthesis

Stereochemistry can become a critical aspect in the synthesis of derivatives from this compound, particularly when new chiral centers are introduced. A reaction is stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if the stereochemistry of the product is dependent on the stereochemistry of the reactant.

The relevance of stereochemistry is evident in the existence of chiral analogues, such as 1-bromo-2-(1-isocyanatoethyl)-4-methylbenzene, where a chiral center is located on the benzylic carbon adjacent to the isothiocyanate group. The synthesis of such a compound would require stereocontrol to obtain a single enantiomer.

Furthermore, reactions involving the derivatization of this compound can be designed to proceed with stereoselectivity. For example, the intramolecular cyclization reactions that form heterocyclic systems can potentially create new stereocenters. The electrophile-induced cyclization of N-allyl-β-aminoalcohols using bromine has been shown to produce chiral morpholine (B109124) derivatives, where the stereochemical outcome can be controlled. wikipedia.org A similar strategy could be envisioned for derivatives of this compound. If a chiral amine is used in the synthesis of thiazine derivatives, for instance, diastereomeric products could be formed, and the reaction conditions could be optimized to favor the formation of a single diastereomer. The use of chiral catalysts or auxiliaries represents another established strategy to induce enantioselectivity in the synthesis of its derivatives.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Isothiocyanato 1 Methylbenzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 4-Bromo-2-isothiocyanato-1-methylbenzene are fundamental to its chemical character. Quantum chemical calculations are instrumental in delineating these features.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the energies and shapes of the molecular orbitals (MOs) of aryl isothiocyanates. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special significance as they are the frontier orbitals involved in chemical reactions.

For a typical aryl isothiocyanate, the HOMO is often distributed over the aromatic ring and the isothiocyanate group, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is frequently centered on the isothiocyanate moiety, specifically the carbon atom, highlighting its electrophilic character. rsc.org The presence of a bromine atom and a methyl group on the benzene (B151609) ring in this compound will modulate the energies and distributions of these orbitals. The electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, bromine atom will influence the electron density distribution across the aromatic system.

DFT studies on related phenyl isothiocyanates have been conducted to assess their electronic properties. nih.gov While specific calculations for this compound are not widely published, the principles from these studies can be extrapolated. The electron density distribution is expected to be polarized, with significant charge accumulation on the nitrogen and sulfur atoms of the isothiocyanate group due to their high electronegativity.

Table 1: Representative Frontier Orbital Energies for a Substituted Phenyl Isothiocyanate (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on general findings for substituted aryl isothiocyanates. Actual values for this compound would require specific DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential around the sulfur and nitrogen atoms of the isothiocyanate group, making them potential sites for interaction with electrophiles. The carbon atom of the isothiocyanate group is anticipated to be an electrophilic center, susceptible to nucleophilic attack. This electrophilicity is a hallmark of isothiocyanates and is central to their reactivity. nih.gov The distribution of electrostatic potential on the aromatic ring will be influenced by the competing electronic effects of the bromo and methyl substituents.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern the reaction rates.

The reactivity of the isothiocyanate group (-N=C=S) is a key area of investigation. DFT studies on the reactions of aryl isothiocyanates have provided insights into their mechanisms. For instance, the addition of nucleophiles to the central carbon atom of the isothiocyanate is a common reaction. Computational studies can model the energy profile of this process, including the formation of a tetrahedral intermediate and the subsequent steps.

Furthermore, DFT calculations have been employed to study the regioselectivity of radical attacks on isothiocyanates. rsc.org Such studies reveal that radical addition often occurs at the C=S double bond. rsc.org These theoretical findings are crucial for understanding the behavior of this compound in various chemical environments.

The presence of a bromine atom on the aromatic ring opens up possibilities for reactions involving the activation of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are common methods for forming new carbon-carbon or carbon-heteroatom bonds at the site of an aryl halide.

Conformational Landscape and Dynamic Behavior

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. This compound possesses conformational flexibility, primarily around the bond connecting the isothiocyanate group to the benzene ring.

Computational methods can be used to explore the conformational landscape of the molecule by rotating the C-N bond and calculating the relative energies of the different conformers. This analysis helps to identify the most stable (lowest energy) conformation and any energy barriers to rotation. It is likely that the most stable conformation will be influenced by steric interactions between the isothiocyanate group and the adjacent methyl group. The planarity of the molecule and the orientation of the -N=C=S group relative to the aromatic ring are key parameters that can be determined through these computational explorations. While specific conformational analysis data for this compound is not in the public domain, such studies are a standard application of computational chemistry.

Potential Energy Surface Scans for Conformational Isomers

The conformational landscape of this compound is primarily dictated by the rotation around the C-N bond of the isothiocyanate group and the C-C bond of the methyl group relative to the benzene ring. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities.

In a typical PES scan, the dihedral angle of a specific bond (e.g., the C-C-N-C angle of the isothiocyanato group) is systematically varied in discrete steps. At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that fixed angle. This process maps out the energy profile of the rotation, revealing the most stable conformations (energy minima) and the energy barriers (transition states) between them.

For this compound, a one-dimensional PES scan would likely focus on the rotation of the N=C=S group. The resulting energy profile would indicate whether the group has a preferred orientation relative to the methyl and bromo substituents on the ring. A two-dimensional PES scan could simultaneously vary the rotation of the isothiocyanate group and the methyl group's hydrogens, providing a more detailed conformational map. These scans help identify the global energy minimum structure, which is the most likely conformation of the molecule in the gas phase or in non-polar solvents.

Molecular Dynamics Simulations to Understand Flexibility and Interaction Dynamics

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its flexibility and its interactions with its environment. rsc.org In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps.

For this compound, an MD simulation could be performed in a simulated solvent, such as water or an organic solvent, to understand how the molecule behaves in a condensed phase. Key insights that can be gained include:

Conformational Flexibility: MD simulations can show how the isothiocyanate and methyl groups move and rotate over time, providing a dynamic view of the conformational isomers identified through PES scans.

Solvent Interactions: The simulations can reveal how solvent molecules arrange themselves around the solute, identifying key interaction sites such as hydrogen bonding with the sulfur or nitrogen atoms of the isothiocyanate group.

Interaction Dynamics: When co-simulated with a biological target, such as an enzyme, MD simulations can elucidate the dynamic nature of the binding process, showing how the ligand adapts its conformation to fit into a binding pocket and the stability of the resulting complex over time. rsc.org This is particularly relevant for understanding the mechanisms of action for bioactive compounds.

Theoretical Prediction of Spectroscopic Signatures for Structural Assignment of Derivatives

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized derivatives of this compound.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. nih.gov The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). researchgate.net

Using the optimized geometry to perform a Gauge-Including Atomic Orbital (GIAO) calculation, which computes the NMR isotropic shielding values for each nucleus. rsc.org

Referencing these calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

These predicted chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between predicted and experimental values can indicate an incorrect structural assignment or the presence of different conformational isomers in solution.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 125 - 140 |

| Methyl (CH₃) | 2.2 - 2.5 | 18 - 22 |

| Isothiocyanate (NCS) | - | 130 - 150 |

| Carbon-Bromine (C-Br) | - | 115 - 125 |

| Note: This table presents hypothetical, typical ranges for a molecule of this type based on general principles of NMR spectroscopy and DFT calculations. Actual values would require specific calculations for the optimized geometry of this compound. |

Predicted Vibrational Modes and Electronic Transitions